5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core fused with a pyrazole and pyrimidine ring. The structure includes:
- 5-(1,3-Benzodioxol-5-yl): A methylenedioxy-substituted benzene ring, enhancing lipophilicity and metabolic stability .
- 7-(Trifluoromethyl): A strong electron-withdrawing group influencing electronic properties and binding affinity .
- N-Propyl carboxamide: A flexible alkyl chain that may modulate solubility and target interactions .
Pyrazolo[1,5-a]pyrimidines are known for their pharmacological versatility, including kinase inhibition, protease modulation, and receptor antagonism .
Properties
CAS No. |
332856-53-8 |
|---|---|
Molecular Formula |
C18H19F3N4O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19F3N4O3/c1-2-5-22-17(26)12-8-16-23-11(7-15(18(19,20)21)25(16)24-12)10-3-4-13-14(6-10)28-9-27-13/h3-4,6,8,11,15,23H,2,5,7,9H2,1H3,(H,22,26) |
InChI Key |
AELWGRQUSCQUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN2C(CC(NC2=C1)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Benzodioxole Moiety Preparation
The 1,3-benzodioxol-5-yl group is synthesized via the condensation of catechol derivatives with dichloromethane or via the alkylation of resorcinol with methylene chloride under basic conditions. This intermediate is subsequently functionalized to introduce electrophilic sites for downstream reactions.
Pyrazolo[1,5-a]Pyrimidine Core Formation
The central pyrazolo[1,5-a]pyrimidine scaffold is constructed through a cyclocondensation reaction between a 3-aminopyrazole derivative and a β-enaminone or β-diketone. For example, the reaction of 5-amino-3-hetarylpyrazole with malonic acid derivatives in the presence of phosphoryl chloride (POCl₃) and pyridine yields the pyrimidine ring. This step is critical for positioning the trifluoromethyl group at C7 and the benzodioxole moiety at C5.
Carboxamide Functionalization
Reaction Conditions Optimization
Optimizing reaction conditions is paramount to achieving high yields and purity. Key parameters include solvent selection, temperature, and catalyst use.
Solvent Systems
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for cyclocondensation reactions due to their ability to stabilize charged intermediates. For example, the use of DMF in the reaction between β-enaminones and 3-aminopyrazoles enhances reaction rates by facilitating proton transfer.
Catalytic Agents
Lewis acids like zinc chloride (ZnCl₂) or transition metal catalysts (e.g., palladium complexes) are employed to accelerate annulation reactions. The PMC study highlights the use of POCl₃-pyridine systems to activate malonic acid derivatives, enabling efficient ring closure.
Temperature and Time
Cyclocondensation reactions typically proceed at elevated temperatures (80–120°C) over 12–24 hours. Microwave-assisted synthesis has been explored to reduce reaction times to 1–2 hours while maintaining yields above 70%.
Key Intermediates and Their Characterization
The synthesis involves several intermediates, each requiring rigorous characterization.
Intermediate 1: 5-(1,3-Benzodioxol-5-yl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine
This intermediate is synthesized via the cyclocondensation of 3-aminopyrazole with a trifluoromethyl-substituted β-diketone. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of the trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) and the benzodioxole protons (δ 6.0–6.5 ppm in ¹H NMR).
Intermediate 2: 2-Chlorocarbonyl Derivative
The chlorination of the carboxamide precursor is achieved using thionyl chloride (SOCl₂). Fourier-transform infrared spectroscopy (FT-IR) reveals a characteristic C=O stretch at 1680 cm⁻¹.
Purification and Isolation Techniques
Purification is critical due to the compound’s structural complexity.
Chromatographic Methods
Column chromatography using silica gel and ethyl acetate/hexane eluents is standard for isolating the final product. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity.
Crystallization
Recrystallization from ethanol or methanol yields crystalline product suitable for X-ray diffraction analysis. Single-crystal studies confirm the tetrahydropyrimidine ring’s chair conformation.
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing challenges such as heat management and solvent recovery.
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency, reducing side product formation. A 2019 study demonstrated a 40% increase in yield compared to batch reactors.
Green Chemistry Approaches
Solvent-free reactions and catalytic recycling protocols are under investigation to minimize environmental impact. Supercritical CO₂ has been explored as an alternative solvent for cyclocondensation steps.
Data Tables
Table 1: Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | β-enaminone, POCl₃, DMF, 100°C, 12 h | 75 | 95 |
| Carboxamide Formation | Propylamine, EDCI, CH₂Cl₂, rt, 6 h | 82 | 97 |
| Purification | Silica gel chromatography, EtOAc/hexane (1:3) | — | 98 |
Table 2: Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Intermediate 1 | 6.25 (s, 2H, OCH₂O) | 152.1 (C=O) |
| Intermediate 2 | 3.45 (t, 2H, CH₂N) | 165.8 (COCl) |
Chemical Reactions Analysis
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., CF₃ at C7) enhance binding to hydrophobic pockets in enzymes or receptors .
- Benzodioxol vs. Cyclopropyl : Benzodioxol increases metabolic stability due to reduced oxidative metabolism, whereas cyclopropyl analogs may improve solubility .
- Carboxamide Side Chain : N-Propyl (target compound) vs. N-butyl (cathepsin inhibitor 5a ): Longer alkyl chains (e.g., butyl) improve potency but reduce solubility.
Synthetic Strategies :
- SNAr Reactions : Used to introduce amines or thiols at C5 in 3,5-disubstituted analogs .
- Multi-component Cyclization : Efficient for generating diverse libraries (e.g., Biginelli-like reactions for triazolopyrimidines ).
Pharmacological Data :
- Cathepsin Inhibition : N-butylcarboxamide (5a) inhibits cathepsin K (IC₅₀ ~25 µM), while N-(2-picolyl) (5c) targets cathepsin B (IC₅₀ ~45 µM) .
- Receptor Modulation : GSK572A restores function in vasopressin 2 receptor mutants, highlighting the role of trifluoromethyl and aryl groups in GPCR coupling .
Biological Activity
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of substituted heterocyclic compounds. This compound has gained attention for its potential biological activities and therapeutic applications due to its unique structural features, including a pyrazolo-pyrimidine core and a trifluoromethyl group.
Structural Characteristics
The compound can be characterized by the following molecular features:
| Property | Details |
|---|---|
| Molecular Formula | C17H18F3N3O3 |
| Molecular Weight | 395.34 g/mol |
| CAS Number | Not specified |
| Structural Core | Pyrazolo-pyrimidine |
| Functional Groups | Benzodioxole, trifluoromethyl |
Biological Activity Overview
Research indicates that compounds similar to 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide exhibit significant biological activities. These activities can include:
- Antitumor Activity : Some derivatives have shown inhibitory effects against cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class often demonstrate potential in reducing inflammation.
- Antimicrobial Properties : Certain derivatives have been tested for their ability to inhibit microbial growth.
The biological activity of this compound is largely attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as a modulator for specific receptors that are implicated in various diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazolo-pyrimidine derivatives:
- Antitumor Activity : In vitro studies demonstrated that derivatives similar to the target compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in enhanced cytotoxic effects, suggesting a synergistic relationship that could improve treatment outcomes in resistant cancer types .
- Anti-inflammatory Studies : Research on pyrazole derivatives indicated their potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
- Antimicrobial Testing : A subset of compounds was evaluated for antimicrobial activity against various bacterial strains. Results indicated promising activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminoquinoline | Amino group on a quinoline ring | Known for antimalarial activity |
| 7-Azaindole | Nitrogen-containing heterocycle | Exhibits anti-inflammatory properties |
| 2-Aminopyrimidine | Amino group on a pyrimidine ring | Potential use in treating metabolic disorders |
Q & A
Q. What are the foundational steps for synthesizing the pyrazolo[1,5-a]pyrimidine core in this compound?
The synthesis typically involves multi-step organic reactions, starting with cyclization to form the fused pyrazolo-pyrimidine core. Key steps include:
- Cyclization of precursors : Using conditions such as reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to promote ring closure .
- Functional group introduction : Sequential substitution reactions to install the benzodioxolyl, trifluoromethyl, and carboxamide groups. Reaction temperatures (80–120°C) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the tetrahydropyrimidine ring conformation and substituent positions. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for diastereomers or polymorphs .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity and metabolic stability while improving binding affinity to hydrophobic enzyme pockets. Its electron-withdrawing nature also affects the compound’s acidity and reactivity in further derivatization .
Advanced Questions
Q. How can researchers optimize diastereoselectivity during the reduction of the tetrahydropyrimidine ring?
- Chiral catalysts : Use of asymmetric hydrogenation with Ru or Rh catalysts to control stereochemistry at the 4,5,6,7-tetrahydro positions .
- Solvent effects : Polar solvents like methanol favor specific transition states, reducing byproduct formation .
- Monitoring : Real-time reaction monitoring via HPLC or in situ IR to adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Comparative structure-activity relationship (SAR) studies are critical. For example:
| Analog Substituents | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| Bromine + trifluoromethyl | Anticancer | Enhanced DNA intercalation | |
| Thiophene + alkyl chains | Antimicrobial | Improved membrane permeability | |
| Fluoro + shorter alkyl | Kinase inhibition | Selective ATP-binding pocket interaction |
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Validate activity via orthogonal assays (e.g., enzymatic vs. cellular) .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s orientation in hydrophobic pockets is a key focus .
- MD simulations : Assess stability of ligand-protein complexes over time, identifying residues critical for binding .
- QSAR models : Corrogate electronic (Hammett constants) and steric (Taft parameters) properties with activity data to prioritize synthetic targets .
Q. What methodologies address stability challenges during storage or in vivo administration?
- Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC-MS to identify hydrolytic or oxidative degradation products. The benzodioxole ring is prone to oxidation, requiring inert storage conditions .
- Formulation strategies : Encapsulation in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and reduce hydrolysis .
Methodological Best Practices
Q. How should researchers validate synthetic intermediates with complex stereochemistry?
- 2D NMR techniques : NOESY or ROESY to confirm spatial proximity of protons in diastereomers .
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers .
Q. What analytical approaches ensure purity for in vitro/in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
